2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a pyrrolidinone ring, a bromine atom, and an isopropoxy group attached to a benzoate moiety. This compound is of interest due to its potential reactivity and utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate typically involves the reaction of 4-bromo-2-isopropoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Ester hydrolysis: 4-bromo-2-isopropoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: Products with altered oxidation states of the functional groups.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: Serves as a building block for the construction of more complex molecules.
Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
2,5-Dioxopyrrolidin-1-yl 4-chloro-2-isopropoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-2-isopropoxybenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom and the isopropoxy group can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-8(2)20-11-7-9(15)3-4-10(11)14(19)21-16-12(17)5-6-13(16)18/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNQTUZKWFPQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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